molecular formula C7H10O B13776175 3,5-Dimethylcyclopent-2-en-1-one CAS No. 931-22-6

3,5-Dimethylcyclopent-2-en-1-one

Cat. No.: B13776175
CAS No.: 931-22-6
M. Wt: 110.15 g/mol
InChI Key: SUZMRTGGJHYIBD-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O It is a cyclopentenone derivative characterized by the presence of two methyl groups at the 3rd and 5th positions of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,5-Dimethylcyclopent-2-en-1-one involves the Nazarov cyclization reaction. This method typically starts with the preparation of an ester, such as isopropyl (E)-but-2-enoate, which is then subjected to cyclization using phosphoric acid and phosphorus pentoxide at elevated temperatures. The reaction mixture is subsequently cooled, and the product is isolated through extraction and purification processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of automated purification systems can streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclopentanol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the cyclopentene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce cyclopentanol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of substituted cyclopentenones.

Scientific Research Applications

3,5-Dimethylcyclopent-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored the compound’s potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dimethylcyclopent-2-en-1-one include:

  • 3,4-Dimethylcyclopent-2-en-1-one
  • 2,3-Dimethylcyclopent-2-en-1-one
  • 4,4-Dimethyl-2-cyclopenten-1-one

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes

Properties

IUPAC Name

3,5-dimethylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-3-6(2)7(8)4-5/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZMRTGGJHYIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918719
Record name 3,5-Dimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-22-6
Record name 3,5-Dimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylcyclopent-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylcyclopent-2-en-1-one
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